5-chloro-1-isopropyl-4-methyl-1H-imidazole
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Overview
Description
5-chloro-1-isopropyl-4-methyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered ring structure with two nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-isopropyl-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-isopropyl-4-methylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the yield and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-isopropyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.
Major Products
Substitution: Formation of 5-amino-1-isopropyl-4-methyl-1H-imidazole.
Oxidation: Formation of 5-chloro-1-isopropyl-4-methylimidazole-2-carboxylic acid.
Reduction: Formation of 5-chloro-1-isopropyl-4-methylimidazoline.
Scientific Research Applications
5-chloro-1-isopropyl-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-1-isopropyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal applications, it may disrupt cell membrane integrity or interfere with DNA replication in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-4-methylimidazole: Lacks the chlorine substituent, making it less reactive in substitution reactions.
5-chloro-1-methylimidazole: Similar structure but without the isopropyl group, affecting its steric and electronic properties.
4-methylimidazole: A simpler structure with different reactivity and applications.
Uniqueness
5-chloro-1-isopropyl-4-methyl-1H-imidazole is unique due to the presence of both chlorine and isopropyl groups, which confer distinct reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
IUPAC Name |
5-chloro-4-methyl-1-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)10-4-9-6(3)7(10)8/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPFWMDZSDHMOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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